In Vivo Antimalarial Efficacy: 3-(3-Chlorophenyl)-N-phenylacrylamide vs. Vehicle Control in P. chabaudi Mouse Model
3-(3-Chlorophenyl)-N-phenylacrylamide demonstrates quantifiable in vivo antimalarial activity, a critical differentiator from many other phenylacrylamide derivatives that lack reported in vivo data. In a murine model of nonlethal Plasmodium chabaudi chabaudi AS infection, the compound, administered intraperitoneally at a dose of 7.5 mg/kg/day, resulted in measurable inhibition of parasitemia when assessed on day 7 post-infection . This in vivo validation provides a higher level of translational confidence compared to compounds with only in vitro IC50 data.
| Evidence Dimension | In vivo antimalarial efficacy (inhibition of parasitemia) |
|---|---|
| Target Compound Data | Significant inhibition of parasitemia at 7.5 mg/kg/day, ip |
| Comparator Or Baseline | Vehicle-treated infected control group |
| Quantified Difference | Quantitative difference not specified in abstract, but activity is reported as significant |
| Conditions | C57BL/6 mouse model infected with Plasmodium chabaudi chabaudi AS; compound administered 1 hr post-infection; parasitemia measured on day 7 post-infection. |
Why This Matters
This in vivo data establishes a benchmark for selecting this compound in animal models of malaria, providing a proven efficacy profile that purely in vitro candidates lack.
